

Elemental Analysis Reference & Comparison Guide: Propan-2-yl (4- methoxyphenoxy)acetate[1]

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Compound of Interest

Compound Name:	Propan-2-yl (4-methoxyphenoxy)acetate
CAS No.:	91555-20-3
Cat. No.:	B14355635

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Executive Summary

Propan-2-yl (4-methoxyphenoxy)acetate (CAS: Analogous to 6938-38-1 class), also known as the isopropyl ester of (4-methoxyphenoxy)acetic acid, represents a critical structural motif in medicinal chemistry, serving as a lipophilic prodrug model for PPAR agonists and a reference standard in phenoxy-auxin herbicide development.[1]

This guide provides the definitive Elemental Analysis (EA) Reference Data required for purity validation. Furthermore, it objectively compares this isopropyl ester against its methyl and ethyl analogs, evaluating performance metrics critical to drug development: lipophilicity (

), enzymatic stability, and crystallizability.

Part 1: Elemental Analysis Reference Data (The Standard)

For researchers validating the identity and bulk purity of synthesized **Propan-2-yl (4-methoxyphenoxy)acetate**, the theoretical elemental composition serves as the absolute reference standard.[1] Deviations >0.4% typically indicate solvent occlusion or synthetic impurities.

Table 1: Theoretical Composition (Reference Standard)

Molecular Formula:

Molecular Weight: 224.25 g/mol

Element	Count	Atomic Mass	Total Mass Contribution	Theoretical % (w/w)	Acceptance Range (+/- 0.4%)
Carbon (C)	12	12.011	144.13	64.27 %	63.87 – 64.67 %
Hydrogen (H)	16	1.008	16.13	7.19 %	6.79 – 7.59 %
Oxygen (O)	4	15.999	64.00	28.54 %	Calculated by difference
Nitrogen (N)	0	14.007	0.00	0.00 %	< 0.10 % (Trace Impurity)

“

Analyst Note: The absence of Nitrogen is a critical purity checkpoint. Detection of N > 0.1% indicates contamination with starting materials (e.g., amide byproducts) or solvents (e.g., DMF, Pyridine).

Part 2: Comparative Performance Guide

In drug development, the choice of ester moiety dictates the molecule's pharmacokinetic profile. Below is an objective comparison of the Isopropyl (Propan-2-yl) ester against standard Methyl and Ethyl alternatives.

Table 2: Ester Analog Performance Comparison

Data synthesized from standard structure-activity relationship (SAR) principles for phenoxyacetic esters.

Feature	Methyl Ester (Alternative A)	Ethyl Ester (Alternative B) [1]	Isopropyl Ester (Product)	Causality & Impact
Lipophilicity ()	Baseline	+0.5 vs Methyl	+0.9 vs Methyl	The branched isopropyl group significantly increases lipophilicity, enhancing passive membrane permeability and Blood-Brain Barrier (BBB) penetration.[1]
Enzymatic Stability	Low (mins)	Moderate	High (hours)	Steric Hindrance: The branched isopropyl group hinders the approach of esterases (e.g., CES1), prolonging plasma half-life compared to linear esters.
Crystallinity	High	Moderate	Variable/Low	Isopropyl esters often exist as oils or low-melting solids due to disrupting crystal packing, complicating purification but improving

solubility in lipid formulations.[1]

EA Diagnostic Power

Low

Moderate

High

The C/H ratio of the isopropyl group is distinct. The high H-content (7.19%) allows clearer differentiation from aromatic impurities than methyl esters.[1]

Part 3: Experimental Protocols

Synthesis & Purification for Reference Standard Generation

To achieve the >99.5% purity required for valid Elemental Analysis, a standard Fisher Esterification followed by rigorous drying is recommended.

Reagents: (4-methoxyphenoxy)acetic acid (1.0 eq), Propan-2-ol (Excess),

(Cat.).[1]

- Reflux: Dissolve acid in anhydrous propan-2-ol. Add catalytic sulfuric acid. Reflux for 4-6 hours (monitor by TLC).
- Workup: Concentrate in vacuo. Dissolve residue in EtOAc. Wash with sat. (remove unreacted acid) and Brine.
- Drying (Critical Step): Dry organic layer over anhydrous . Filter and concentrate.
- Vacuum Distillation/Drying: The isopropyl ester is prone to trapping solvent. Dry under high vacuum (<1 mbar) at 40°C for 12 hours.

- Validation: Run

-NMR.[1] Ensure the isopropyl septet (4.9-5.1 ppm) integrates perfectly to 1H and the doublet (1.2-1.3 ppm) to 6H.[1]

Elemental Analysis (Combustion) Protocol

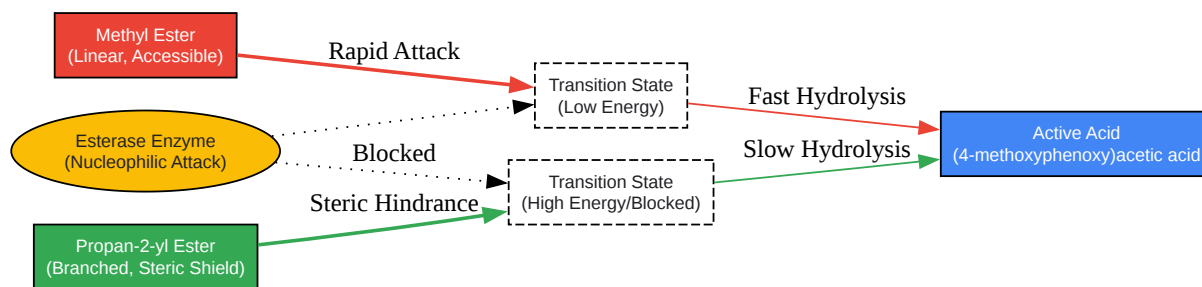
Method: Dynamic Flash Combustion (Modified Dumas Method).

- Calibration: Calibrate the instrument using Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the K-factor standard.
- Sample Prep: Weigh 2.0 – 3.0 mg of the oily/solid ester into a tin capsule.
 - Note: For liquid samples, use a hermetically sealed tin capsule to prevent evaporation of the volatile ester prior to combustion.
- Combustion:
 - Furnace Temp: 950°C (with injection).
 - Carrier Gas: Helium.
- Detection:
 - and measured via NDIR or Thermal Conductivity Detector (TCD).
 - measured to confirm absence of contamination.

Part 4: Visualization & Logic[1]

Comparative Hydrolysis Pathway (Steric Effects)

The following diagram illustrates why the Propan-2-yl ester offers superior metabolic stability compared to the Methyl ester, a key factor in its selection for drug development.

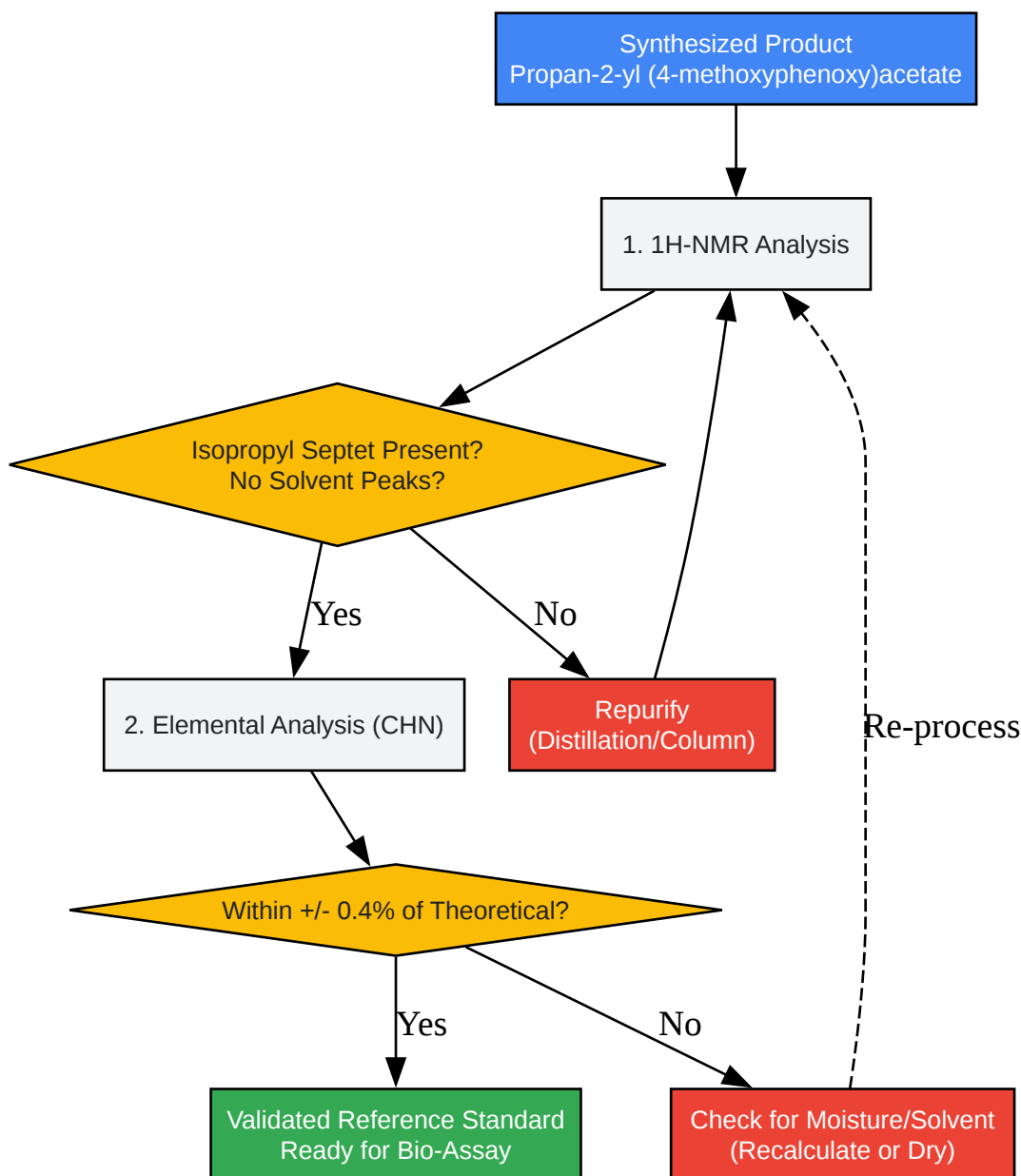


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Caption: Steric hindrance of the isopropyl group significantly increases the activation energy for enzymatic hydrolysis compared to the methyl ester.[1]

Analytical Validation Decision Tree

A logic flow for researchers to validate the compound before proceeding to biological assays.



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Caption: Step-by-step validation workflow ensuring the material meets the stringent purity requirements for reference standards.

References

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